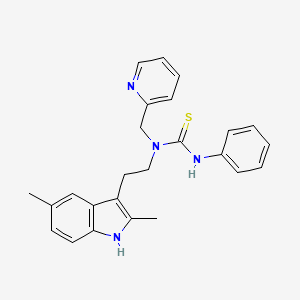
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26N4S and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound notable for its potential biological activities. The compound features an indole ring system, a pyridine ring, and a thiourea moiety, which are known to interact with various biological targets. This article discusses the biological activity of this compound, supported by research findings and studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological effects of this compound are primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The indole and pyridine rings play a critical role in binding to these targets, potentially modulating their activity. This interaction could lead to various biological effects, including antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, a study reported that similar thiourea compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and S. aureus, ranging from 40 to 145 µg/mL . The presence of the thiourea moiety is believed to enhance interaction with bacterial cell surfaces, promoting antibacterial efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 40 | E. coli |
| Compound B | 50 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
Thiourea derivatives have been explored for their anticancer properties. Studies have shown that compounds with similar structures effectively inhibit the growth of cancer cell lines. For example, IC50 values for related thiourea compounds ranged from 1.29 to 20 µM against various cancer types . This suggests that the compound may also exhibit promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 3 - 14 |
| Prostate Cancer | 7 - 20 |
| Pancreatic Cancer | <20 |
Antioxidant Activity
The antioxidant potential of thiourea derivatives has been documented, with some compounds showing strong activity against free radicals in assays like DPPH and ABTS. For instance, IC50 values for related compounds were reported at approximately 52 µg/mL for DPPH scavenging activity .
Study on Antimicrobial Properties
A study by Roxana et al. focused on synthesizing and evaluating the antimicrobial activities of various thiourea derivatives. They found that certain derivatives exhibited excellent antibacterial activity against E. coli with MIC values significantly lower than standard antibiotics . These findings suggest that the structural modifications in thiourea compounds can enhance their biological properties.
Study on Anticancer Mechanisms
Another research effort examined the mechanisms by which thiourea derivatives inhibit cancer cell proliferation. It was found that these compounds target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways . This highlights the potential of this compound in therapeutic applications.
特性
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-11-12-24-23(16-18)22(19(2)27-24)13-15-29(17-21-10-6-7-14-26-21)25(30)28-20-8-4-3-5-9-20/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOELUSWUTIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














